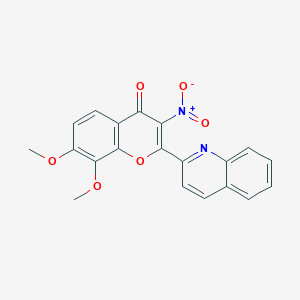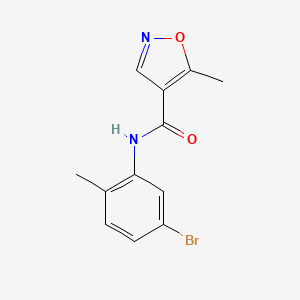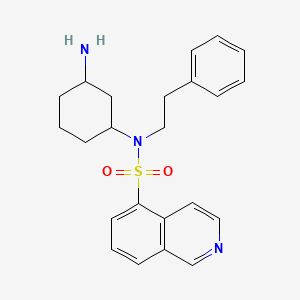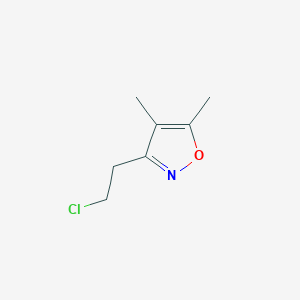
3-(2-Chloroethyl)-4,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroethyl)-4,5-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chloroethyl group and two methyl groups attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-4,5-dimethylisoxazole typically involves the reaction of 4,5-dimethylisoxazole with 2-chloroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
3-(2-Chloroethyl)-4,5-dimethylisoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives of 4,5-dimethylisoxazole.
Oxidation Reactions: Oxidized products may include isoxazole oxides or other oxygenated derivatives.
Reduction Reactions: Reduced products may include partially or fully reduced isoxazole derivatives.
科学研究应用
3-(2-Chloroethyl)-4,5-dimethylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 3-(2-Chloroethyl)-4,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately leading to cell death or growth inhibition.
相似化合物的比较
Similar Compounds
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This compound also contains a 2-chloroethyl group but has a different heterocyclic core.
Tris(2-chloroethyl) phosphate: A flame retardant with multiple 2-chloroethyl groups attached to a phosphate core.
Melphalan: A chemotherapy drug with a bis(2-chloroethyl)amino group attached to a phenylalanine derivative.
Uniqueness
3-(2-Chloroethyl)-4,5-dimethylisoxazole is unique due to its specific isoxazole core structure combined with the 2-chloroethyl group
属性
分子式 |
C7H10ClNO |
|---|---|
分子量 |
159.61 g/mol |
IUPAC 名称 |
3-(2-chloroethyl)-4,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H10ClNO/c1-5-6(2)10-9-7(5)3-4-8/h3-4H2,1-2H3 |
InChI 键 |
LDCWUNWOIVGGAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(ON=C1CCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
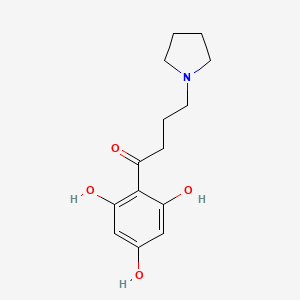
![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
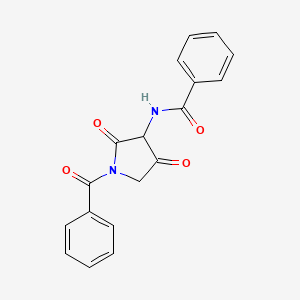

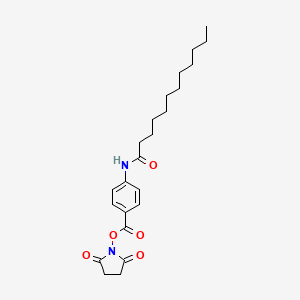

![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)

